2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
Overview
Description
2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, commonly known as PHA-848125, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonyl nitrile molecules, which are known to exhibit a wide range of biological activities. PHA-848125 has been found to exhibit potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and CDK9, which are key regulators of the cell cycle and transcription, respectively.
Mechanism Of Action
PHA-848125 exerts its pharmacological effects by inhibiting 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile and CDK9. 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. CDK9, on the other hand, is a key regulator of transcription, and its inhibition leads to the downregulation of various oncogenes and inflammatory cytokines.
Biochemical And Physiological Effects
PHA-848125 has been found to exhibit potent anti-tumor and anti-inflammatory activity in various preclinical studies. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. PHA-848125 has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
One of the main advantages of PHA-848125 is its potent inhibitory activity against 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile and CDK9, which makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of PHA-848125. One potential direction is the development of more potent and selective 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile and CDK9 inhibitors based on the structure of PHA-848125. Another potential direction is the study of the pharmacological effects of PHA-848125 in animal models of cancer and inflammation. Finally, the development of formulations that improve the solubility of PHA-848125 could also be a promising direction for future research.
Scientific Research Applications
PHA-848125 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, PHA-848125 has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
(2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUECNENOORYKIB-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430546 | |
Record name | (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile | |
CAS RN |
74755-16-1 | |
Record name | (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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